![molecular formula C30H36OSn B14217165 1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol CAS No. 618444-60-3](/img/structure/B14217165.png)
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol is a chemical compound that features a cycloheptane ring substituted with a hydroxyl group and a tribenzylstannyl group attached to an ethenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol typically involves the reaction of cycloheptanone with tribenzylstannylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The tribenzylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of 1-[2-(Tribenzylstannyl)ethyl]cycloheptan-1-ol.
Substitution: Formation of various substituted cycloheptan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Util
Eigenschaften
CAS-Nummer |
618444-60-3 |
|---|---|
Molekularformel |
C30H36OSn |
Molekulargewicht |
531.3 g/mol |
IUPAC-Name |
1-(2-tribenzylstannylethenyl)cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.3C7H7.Sn/c1-2-9(10)7-5-3-4-6-8-9;3*1-7-5-3-2-4-6-7;/h1-2,10H,3-8H2;3*2-6H,1H2; |
InChI-Schlüssel |
YMQUXKXLMCIULU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


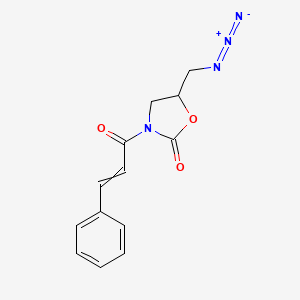
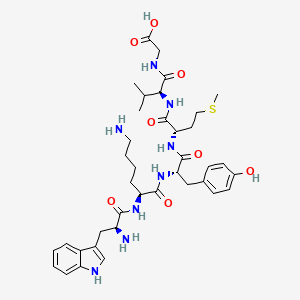
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)

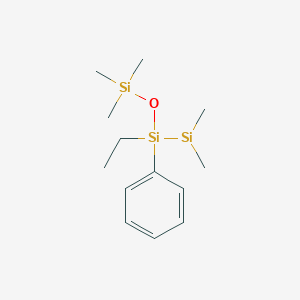
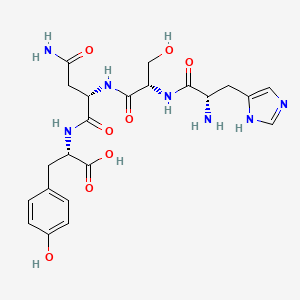
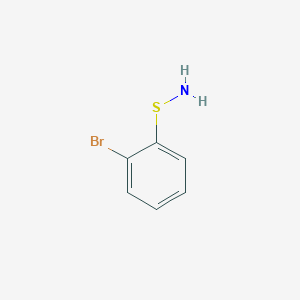
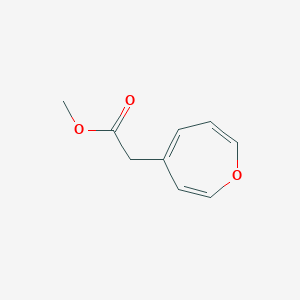
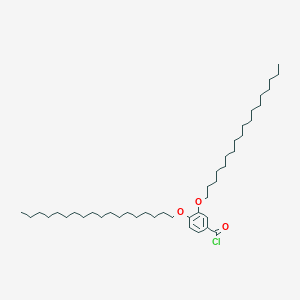
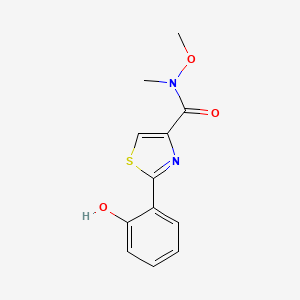

![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
